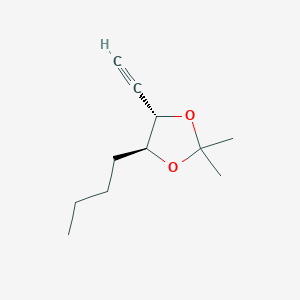
4,4'-Dipentyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dipentyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family. It consists of two benzene rings connected by a single bond, with each benzene ring substituted by a pentyl group at the para position. This compound is known for its unique structural properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dipentyl-1,1’-biphenyl typically involves the coupling of two pentyl-substituted benzene rings. One common method is the Suzuki-Miyaura cross-coupling reaction, where a pentyl-substituted phenylboronic acid reacts with a halogenated benzene derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran under inert conditions to prevent oxidation.
Industrial Production Methods: Industrial production of 4,4’-Dipentyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product separation further enhances the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Dipentyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the biphenyl structure into cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield biphenyl quinones, while reduction can produce cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Dipentyl-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s structural properties make it useful in studying membrane interactions and protein-ligand binding.
Medicine: Research into its potential therapeutic applications includes its use as a scaffold for drug development.
Industry: It is employed in the production of liquid crystals and other advanced materials due to its stability and unique electronic properties.
Wirkmechanismus
The mechanism by which 4,4’-Dipentyl-1,1’-biphenyl exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The compound’s biphenyl core allows it to fit into hydrophobic pockets of proteins, influencing their activity. Additionally, the pentyl groups can interact with lipid membranes, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
4,4’-Biphenol: An aromatic compound with hydroxyl groups at the para positions, used in polymer production.
4,4’-Dibromo-1,1’-biphenyl: A halogenated biphenyl used in organic synthesis and as a flame retardant.
4,4’-Diethynyl-1,1’-biphenyl: A biphenyl derivative with ethynyl groups, used in the synthesis of conjugated polymers.
Uniqueness: 4,4’-Dipentyl-1,1’-biphenyl is unique due to its pentyl substituents, which impart distinct hydrophobic properties and influence its interactions with other molecules. This makes it particularly valuable in applications requiring specific solubility and stability characteristics.
Eigenschaften
CAS-Nummer |
63295-01-2 |
|---|---|
Molekularformel |
C22H30 |
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
1-pentyl-4-(4-pentylphenyl)benzene |
InChI |
InChI=1S/C22H30/c1-3-5-7-9-19-11-15-21(16-12-19)22-17-13-20(14-18-22)10-8-6-4-2/h11-18H,3-10H2,1-2H3 |
InChI-Schlüssel |
DZQBXEUCFFUIBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholin-4-yl}ethan-1-one](/img/structure/B14515504.png)
![N-[(4-Acetamidophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14515510.png)
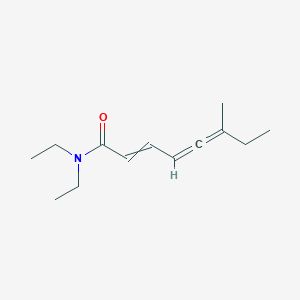

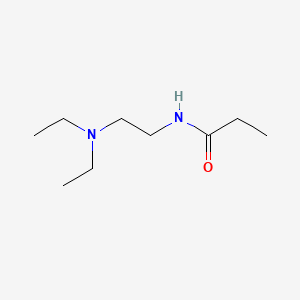
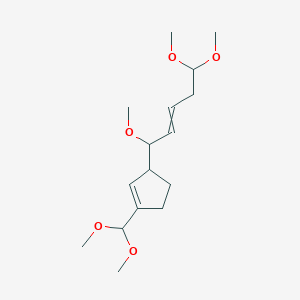
![Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B14515526.png)
![1,2-Dimethyl-2,3-dihydro-1H-imidazo[4,5-c]pyridine](/img/structure/B14515538.png)
![2-[(Methylsulfanyl)carbonothioyl]nonanoic acid](/img/structure/B14515546.png)
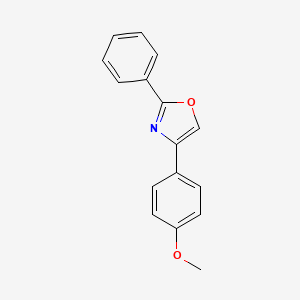
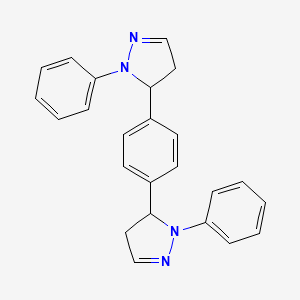
![2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate](/img/structure/B14515600.png)

